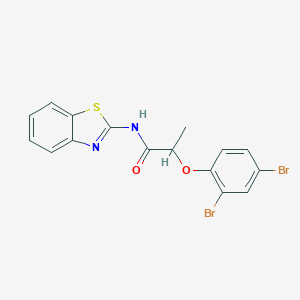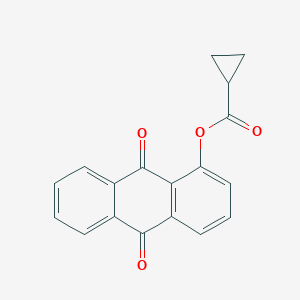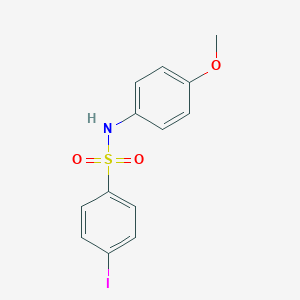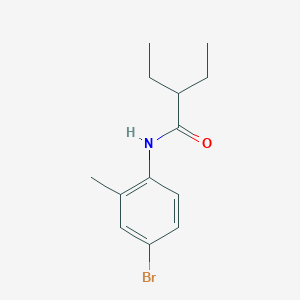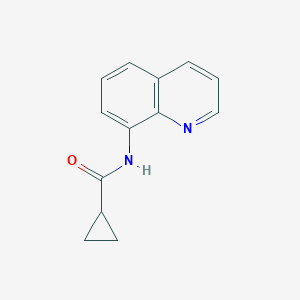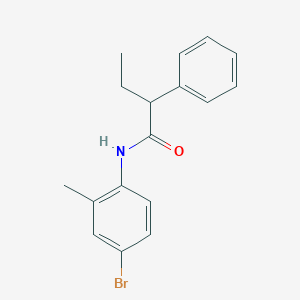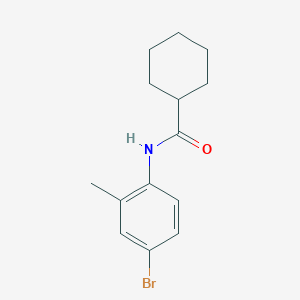
N-(2-ethyl-6-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)benzamide, commonly known as EMBA, is a compound that has been extensively studied for its pharmacological properties. EMBA is a white crystalline solid that is soluble in organic solvents. The compound has a molecular weight of 263.35 g/mol and a melting point of 102-104°C. EMBA is a member of the benzamide family, which is known for its diverse range of biological activities.
Mécanisme D'action
EMBA exerts its pharmacological effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. EMBA has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
EMBA has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of ROS production, and the modulation of various signaling pathways. EMBA has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
EMBA has several advantages for use in lab experiments, including its solubility in organic solvents and its ability to inhibit COX enzymes. However, the compound has some limitations, including its low water solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on EMBA, including its potential use in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the compound's pharmacological properties and mechanisms of action. Additionally, the development of new synthetic methods for EMBA could lead to the production of more potent and selective analogs.
Méthodes De Synthèse
EMBA can be synthesized using various methods, including the reaction of 2-ethyl-6-methylaniline with benzoyl chloride in the presence of a base. The reaction produces EMBA as a white crystalline solid, which can be purified using recrystallization.
Applications De Recherche Scientifique
EMBA has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. EMBA has also been shown to have antioxidant properties, which can protect cells from oxidative stress. The compound has been investigated for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-11-7-8-12(2)15(13)17-16(18)14-9-5-4-6-10-14/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
HRNPFTQVVAGPTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



